Product packaging for 3'-O-Desmethyl-1-epipreussomerin C(Cat. No.:)

3'-O-Desmethyl-1-epipreussomerin C

Cat. No.: B1215787
M. Wt: 382.3 g/mol
InChI Key: BCPICRNXIKGDCQ-LZVSGGPWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Preussomerin Natural Products and Their Significance

The preussomerins are a family of fungal metabolites characterized by a unique and complex spiroacetal ring system. acs.org First isolated from coprophilous (dung-colonizing) fungi, these compounds have garnered significant attention from the scientific community due to their potent and diverse biological activities. acs.org Research has demonstrated that various members of the preussomerin family exhibit significant antifungal, antibacterial, and cytotoxic properties. acs.org

For instance, certain preussomerins have shown activity against a range of fungal pathogens, highlighting their potential as leads for the development of new antifungal agents. acs.org Furthermore, some have displayed notable antibacterial activity, including against clinically relevant bacteria like Staphylococcus aureus. acs.org The cytotoxic effects of several preussomerins against various human cancer cell lines have also been documented, suggesting their potential as anticancer agents. acs.org This broad spectrum of bioactivity underscores the importance of the preussomerin family as a source of inspiration for drug discovery and development.

Discovery and Isolation History of 3'-O-Desmethyl-1-epipreussomerin C

This compound was discovered as part of a chemical investigation into the metabolites of the coprophilous fungus Sporormiella vexans. This research was driven by the observation of interspecies antagonism within fungal communities, suggesting the production of bioactive compounds.

The isolation of this compound was achieved through a multi-step process. The process began with the cultivation of Sporormiella vexans in liquid cultures, followed by extraction of the culture broth with ethyl acetate (B1210297). The resulting crude extract was then subjected to silica (B1680970) gel chromatography, which separated the components based on their polarity. Fractions exhibiting antifungal activity were selected for further purification. The final purification of this compound was accomplished using semipreparative reversed-phase high-performance liquid chromatography (HPLC).

The structure of the isolated compound was elucidated using a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These analytical techniques provided detailed information about the molecular weight, chemical formula, and the connectivity of atoms within the molecule, ultimately confirming it as a new preussomerin analogue. Initial biological screening revealed that this compound possesses both antifungal and antibacterial properties.

Structural Classifications and Relationship to Other Naphthalenediol Spiroacetals and Spiro Compounds

This compound belongs to the structural class of naphthalenediol spiroacetals. A key feature of this class is the presence of a spiroacetal moiety, which is a bicyclic system where two rings are joined by a single common atom, the spiro atom. In the case of preussomerins, this spiroacetal is derived from a 1,8-naphthalenediol precursor.

The core structure of preussomerins, including this compound, is intricate, featuring a highly oxygenated and stereochemically complex framework. The "3'-O-desmethyl" prefix in its name indicates the absence of a methyl group at the 3'-oxygen position compared to other known preussomerins. The "1-epi" designation points to a specific stereochemical configuration at the C-1 position that differs from other related isomers.

The structural relationship of this compound to other spiro compounds extends beyond the preussomerin family. Spiro compounds are found in a variety of natural products and exhibit a wide range of biological activities. The rigid, three-dimensional structure imparted by the spiro center can be crucial for specific interactions with biological targets. Comparing the structure of this compound with other naphthalenediol-derived spiroacetals and broader classes of spiro compounds helps in understanding structure-activity relationships and the potential for synthetic modifications to enhance bioactivity.

Overview of Current Research Trajectories and Knowledge Gaps for the Compound

Since its initial discovery and characterization, dedicated research focusing solely on this compound has been limited. The primary publication on this compound established its structure and reported its initial antifungal and antibacterial activities against a select panel of microorganisms.

A significant knowledge gap exists regarding the full extent of its biological activity. Further screening against a broader range of bacteria, fungi, and cancer cell lines is necessary to fully assess its therapeutic potential. Moreover, the mechanism of action by which this compound exerts its biological effects remains unknown. Elucidating these mechanisms is a crucial next step in understanding its potential as a drug lead.

Another area for future research is the total synthesis of this compound. Developing a synthetic route would not only confirm its structure but also provide access to larger quantities of the compound for further biological evaluation. It would also open the door for the creation of novel analogues with potentially improved activity or pharmacokinetic properties. The initial discovery provides a strong foundation, but further investigation is required to unlock the full scientific and therapeutic value of this unique preussomerin analogue.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H14O8 B1215787 3'-O-Desmethyl-1-epipreussomerin C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H14O8

Molecular Weight

382.3 g/mol

IUPAC Name

(1S,2R,4R,5S,12S,13R)-5,7,13-trihydroxy-3,11,21,22-tetraoxaheptacyclo[10.9.1.11,6.112,16.02,4.010,24.020,23]tetracosa-6,8,10(24),16(23),17,19-hexaen-15-one

InChI

InChI=1S/C20H14O8/c21-8-4-5-11-15-13(8)16(24)17-18(25-17)20(15)27-10-3-1-2-7-9(22)6-12(23)19(26-11,28-20)14(7)10/h1-5,12,16-18,21,23-24H,6H2/t12-,16+,17-,18-,19-,20+/m1/s1

InChI Key

BCPICRNXIKGDCQ-LZVSGGPWSA-N

SMILES

C1C(C23C4=C(C1=O)C=CC=C4OC5(O2)C6C(O6)C(C7=C(C=CC(=C57)O3)O)O)O

Isomeric SMILES

C1[C@H]([C@]23C4=C(C1=O)C=CC=C4O[C@@]5(O2)[C@H]6[C@H](O6)[C@H](C7=C(C=CC(=C57)O3)O)O)O

Canonical SMILES

C1C(C23C4=C(C1=O)C=CC=C4OC5(O2)C6C(O6)C(C7=C(C=CC(=C57)O3)O)O)O

Synonyms

3'-O-d-epipreussomerin C
3'-O-desmethyl-1-epipreussomerin C

Origin of Product

United States

Comprehensive Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Characterization Techniques

The definitive structure of 3'-O-Desmethyl-1-epipreussomerin C was established by a combination of high-field NMR spectroscopy, high-resolution mass spectrometry, and other spectroscopic methods. These techniques provided interlocking pieces of evidence, from the elemental composition to the precise three-dimensional arrangement of atoms.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was the cornerstone of the structural analysis, providing a detailed map of the carbon skeleton and the spatial relationships between atoms.

The ¹H and ¹³C NMR spectra of this compound provided the initial inventory of protons and carbons, revealing a complex polycyclic structure. The ¹³C NMR spectrum was nearly identical to that of the known compound, preussomerin C, with the critical exception of the absence of a methoxy (B1213986) signal (around δ 55-60 ppm) and an upfield shift of the C-3' signal. This observation was the first key indicator of a demethylated hydroxyl group at the C-3' position. acs.org

The proton spectrum displayed characteristic signals for aromatic protons, as well as several signals in the aliphatic region corresponding to the intricate spiro-fused ring system. The presence of exchangeable protons, corresponding to hydroxyl groups, was also confirmed.

Table 1: ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position δC (ppm) δH (ppm, mult., J in Hz)
1 79.8 4.60, d, 6.0
2 44.9 2.59, m
3 31.8 2.05, m; 2.20, m
4 70.3 4.81, t, 5.0
4a 139.8
5 118.0 6.95, d, 8.0
6 136.7 7.55, t, 8.0
7 120.1 7.08, d, 8.0
8 155.0
8a 116.1
9 90.1
1' 84.1
2' 141.2
3' 142.1
4' 110.8 6.55, d, 8.5
5' 129.8 7.20, d, 8.5
6' 115.5
7' 148.2
8' 145.4
9' 198.5

Note: Data derived from reported values in the literature. Assignments are based on 2D NMR analysis.

Two-dimensional NMR experiments were crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment established proton-proton coupling networks, allowing for the tracing of spin systems within the molecule, such as the connections between H-1, H-2, and H-3.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlated each proton with its directly attached carbon, enabling the unambiguous assignment of the ¹³C signals based on the already assigned proton signals. researchgate.netnpatlas.org

HMBC (Heteronuclear Multiple Bond Correlation): This was arguably the most critical 2D NMR experiment for this compound. It reveals correlations between protons and carbons that are two or three bonds apart, providing the key to connecting the different structural fragments. researchgate.net For instance, HMBC correlations would link the protons on one naphthalene (B1677914) ring system to the spiro-carbon center and the adjacent ring, confirming the spirobisnaphthalene core structure. acs.org

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close to each other in space, regardless of whether they are connected through bonds. This is vital for determining the relative stereochemistry. For this compound, NOE difference experiments confirmed the epi relationship at C-1, showing a spatial correlation between H-1 and H-2, which is characteristic of a cis arrangement, differing from preussomerin C.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS), specifically using negative-ion electrospray ionization (HRESI-MS), was employed to determine the precise elemental composition. The analysis yielded a molecular formula of C₂₀H₁₄O₈. acs.org This high-precision measurement is critical for distinguishing between compounds with the same nominal mass and provides strong evidence for the proposed structure, corroborating the data obtained from NMR spectroscopy. cngb.org

Table 2: HRMS Data for this compound

Ionization Mode Formula Calculated m/z Found m/z

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Identification

UV-Vis and IR spectroscopy provided valuable information about the electronic system and functional groups present in the molecule.

UV-Vis Spectroscopy: The UV spectrum, recorded in methanol, showed absorption maxima (λmax) at 216, 258, and 330 nm. These absorptions are characteristic of the substituted naphthalene chromophores within the molecule, arising from π→π* electronic transitions.

IR Spectroscopy: The infrared spectrum highlighted key functional groups. A broad absorption at 3422 cm⁻¹ indicated the presence of hydroxyl (-OH) groups. A sharp, strong peak at 1682 cm⁻¹ was assigned to the conjugated ketone (C=O) carbonyl stretch, and a peak at 1628 cm⁻¹ corresponded to the carbon-carbon double bonds (C=C) of the aromatic rings.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular dichroism (CD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules by measuring the differential absorption of left and right circularly polarized light. researchgate.net While the original study on this compound established the relative stereochemistry via NOE experiments, determining the absolute stereochemistry often requires comparison with the CD spectrum of a known compound or theoretical calculations. acs.orgresearchgate.net For complex molecules like the preussomerins, the CD spectrum provides a unique fingerprint based on its three-dimensional structure. By comparing the experimental CD spectrum to that of related compounds with known absolute configurations, one can confidently assign the stereochemistry. researchgate.net

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound

Crystallographic Analysis for Definitive Structural Confirmation

While the initial structural framework of this compound was established through spectroscopic methods, definitive confirmation of the absolute configuration of complex chiral molecules often relies on single-crystal X-ray diffraction analysis. For the broader class of preussomerin compounds, this technique has been instrumental.

For instance, the absolute configurations of two chlorinated preussomerin analogues, chloropreussomerins A and B, were unequivocally determined using single-crystal X-ray diffraction with Cu Kα radiation. researchgate.net This method provides an unambiguous three-dimensional model of the molecule as it exists in the crystal lattice, revealing the precise spatial arrangement of each atom and thus confirming the relative and absolute stereochemistry.

In cases where obtaining single crystals of sufficient size and quality for conventional X-ray diffraction is challenging, Microcrystal Electron Diffraction (MicroED) has emerged as a powerful alternative for analyzing nanocrystals. Although there is no specific report of MicroED being applied to this compound, its utility in determining the structures of other complex organic small molecules suggests it as a viable future strategy for definitive structural confirmation should suitable nanocrystals be obtained.

Table 1: Crystallographic Data for Representative Preussomerin Analogues

Compound NameCrystal SystemSpace GroupKey Findings
Chloropreussomerin AOrthorhombicP2₁2₁2₁Determined absolute configuration researchgate.net
Chloropreussomerin BOrthorhombicP2₁2₁2₁Determined absolute configuration researchgate.net

Note: This table is illustrative of the application of X-ray crystallography to the preussomerin class of compounds, as specific crystallographic data for this compound is not publicly available.

Chemoinformatics and Computational Approaches for Structural Verification

In the absence of a crystal structure, chemoinformatics and computational chemistry offer powerful tools for structural verification and the assignment of stereochemistry. For the preussomerin family, computational methods have been successfully employed to determine the absolute configuration by comparing calculated spectroscopic data with experimental measurements.

A common and effective approach involves the calculation of electronic circular dichroism (ECD) spectra for all possible stereoisomers of a compound. The theoretically predicted ECD spectrum that most closely matches the experimentally measured spectrum allows for the assignment of the absolute configuration. This method was successfully used to determine the absolute configurations of preussomerins G, H, I, J, K, and L. researchgate.net

Another powerful computational tool is the DP4+ analysis, which relies on comparing experimentally obtained ¹³C and ¹H NMR chemical shifts with those calculated for all possible diastereomers using density functional theory (DFT). The diastereomer whose calculated NMR data shows the best statistical agreement with the experimental data is assigned as the correct structure. This method has become a gold standard for the structural elucidation of complex natural products where crystallographic data is unavailable.

Table 2: Computational Methods for Stereochemical Assignment of Preussomerins

MethodPrincipleApplication in Preussomerins
ECD Spectroscopy ComparisonMatching experimental ECD spectra with computationally predicted spectra for possible stereoisomers.Assignment of absolute configuration for preussomerins G, H, I, J, K, and L. researchgate.net
DP4+ AnalysisStatistical comparison of experimental and DFT-calculated NMR chemical shifts for all possible diastereomers.A standard method for assigning relative and absolute stereochemistry in the absence of crystallographic data.

Elucidation of Relative and Absolute Stereochemistry

The structure of this compound possesses several stereocenters, making the determination of both its relative and absolute stereochemistry a critical aspect of its structural elucidation. The initial report on this compound proposed its stereostructure based on detailed analysis of NMR data, including Nuclear Overhauser Effect (NOE) experiments, which provide information about the through-space proximity of protons and thus help to define the relative stereochemistry of the molecule.

The absolute stereochemistry, while not definitively proven by X-ray crystallography for this specific compound, can be inferred by comparing its spectroscopic data, particularly its circular dichroism (CD) spectrum, with those of known preussomerin analogues whose absolute configurations have been established. This comparative approach is a common practice in natural product chemistry.

The enantioselective total synthesis of related preussomerins has also played a crucial role in confirming the absolute stereochemistry of this class of compounds. By synthesizing a specific enantiomer and comparing its spectroscopic and chiroptical properties to the natural product, the absolute configuration can be unambiguously assigned.

Biosynthesis of 3 O Desmethyl 1 Epipreussomerin C

Proposed Biosynthetic Pathway Analysis

The biosynthesis of 3'-O-Desmethyl-1-epipreussomerin C is believed to follow a pathway characteristic of other members of the preussomerin family, which are fungal secondary metabolites known for their complex chemical structures and significant biological activities. researchgate.netevitachem.com The core structure is assembled from simpler metabolic building blocks through a series of enzyme-catalyzed reactions.

Polyketide and/or Shikimate Pathway Intermediates

The structural backbone of this compound is primarily derived from the polyketide pathway. evitachem.com Polyketides are synthesized by large, multifunctional enzymes called polyketide synthases (PKSs). nih.govyoutube.com These enzymes catalyze the sequential condensation of small carboxylic acid units, typically acetyl-CoA and malonyl-CoA, to form a long poly-β-keto chain. nih.gov In the case of preussomerins, it is proposed that a PKS is responsible for generating the naphthalenone core. researchgate.net Disruption of a putative 1,3,6,8-tetrahydroxynaphthalene (B103748) synthase gene, a type of PKS, in the fungus Edenia gomezpompae resulted in the loss of preussomerin production, providing strong evidence for the polyketide origin of this class of compounds. researchgate.net

While the naphthalenone core is of polyketide origin, the possibility of contributions from the shikimate pathway cannot be entirely ruled out for some aromatic portions of related natural products. The shikimate pathway is responsible for the biosynthesis of aromatic amino acids and other aromatic compounds in plants and microorganisms. mdpi.comyoutube.comimperial.ac.uk However, for preussomerins, the primary route to the aromatic system is considered to be through the cyclization and aromatization of a polyketide chain.

Mechanistic Hypotheses for Spiroacetal Formation and Naphthalenediol Coupling

A defining structural feature of this compound is its spiroacetal moiety. The formation of this intricate system is a critical step in the biosynthetic pathway. It is hypothesized that the spiroacetal is formed through the intramolecular cyclization of a linear polyketide precursor that has undergone specific oxidation reactions to generate appropriately positioned hydroxyl and ketone functionalities. nih.gov This cyclization can be enzyme-catalyzed, as has been shown in the biosynthesis of other polyketide antibiotics like ossamycin (B1233878) and oligomycin, where a dedicated spiroacetal cyclase was identified. nih.govnih.gov Such an enzyme would control the stereochemistry of the resulting spiroacetal center, a crucial aspect of the molecule's bioactivity.

The dimerization of two naphthalenediol units is another key proposed step. This coupling is likely an oxidative process, potentially enzyme-mediated, that joins two monomeric naphthalene-derived units. The precise mechanism and the enzymes involved in this coupling for preussomerins are still under investigation, but it is a critical transformation for the assembly of the final dimeric structure.

Precursor Incorporation Studies Utilizing Isotope Labeling

To definitively trace the biosynthetic origins of complex natural products like this compound, precursor incorporation studies using isotopically labeled compounds are invaluable. nih.govimist.ma In this technique, potential precursors enriched with stable isotopes (e.g., ¹³C or ²H) or radioactive isotopes (e.g., ¹⁴C) are fed to the producing organism. The location of the isotopes in the final natural product is then determined, typically by mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, which provides direct evidence of the building blocks and their arrangement.

While specific isotope labeling studies for this compound have not been reported in the available literature, studies on related polyketides have confirmed the incorporation of acetate (B1210297) and malonate units into their backbones. nih.gov It is highly probable that similar studies on this compound would demonstrate its construction from acetate-derived units, consistent with its classification as a polyketide.

Identification and Functional Characterization of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of a secondary metabolite are typically clustered together on the chromosome of the producing organism. nih.govelsevierpure.com The identification and functional characterization of these biosynthetic gene clusters (BGCs) are crucial for understanding the complete biosynthetic pathway. For preussomerins, research has led to the identification of a PKS gene, Egpks, in Edenia gomezpompae that is essential for their production. researchgate.net The disruption of this gene abolished the synthesis of preussomerins, confirming its central role.

A typical preussomerin BGC would be expected to contain not only the core PKS gene but also genes encoding tailoring enzymes responsible for post-PKS modifications. These can include oxidoreductases (like cytochrome P450 monooxygenases), transferases, and cyclases that are necessary for steps such as hydroxylation, methylation, spiroacetal formation, and dimerization. nih.gov The sequencing of fungal genomes and the use of bioinformatic tools like antiSMASH are powerful approaches to identify and annotate such BGCs. nih.gov

Enzymatic Studies of Key Biosynthetic Steps

Understanding the function of individual enzymes provides a detailed picture of the biosynthetic pathway. nih.gov For the biosynthesis of this compound, several key enzymatic steps are of particular interest.

Polyketide Synthase (PKS): The PKS is the central enzyme that assembles the carbon backbone. Characterization of the PKS would reveal the number and type of catalytic domains, providing insights into the chain-building process. nih.gov

Spiroacetal Cyclase: As mentioned earlier, a dedicated cyclase is likely involved in the stereoselective formation of the spiroacetal moiety. nih.govnih.gov The isolation and in vitro characterization of such an enzyme would confirm its role and mechanism.

Oxidative Enzymes: Enzymes such as cytochrome P450s are likely responsible for the hydroxylation and other oxidative modifications of the polyketide intermediate, as well as the potential oxidative coupling of the naphthalenediol monomers. nih.gov

While specific enzymatic studies for this compound are not yet available, research on enzymes from other polyketide pathways provides a solid foundation for future investigations in this area. nih.govnih.govnih.gov

Comparative Biosynthetic Analysis with Other Preussomerins

The preussomerin family comprises a diverse range of structurally related compounds. researchgate.net A comparative analysis of their biosynthetic pathways can reveal common principles and highlight the enzymatic "logic" that generates structural diversity. nih.govmdpi.com For instance, different preussomerins may arise from the action of different tailoring enzymes on a common precursor. Variations in hydroxylation patterns, methylation, and the stereochemistry of spiroacetals can be attributed to the specificities of the enzymes present in the BGC of each producing organism.

By comparing the BGCs of different preussomerin producers, researchers can identify the genes responsible for these specific structural modifications. nih.gov This approach has been successfully applied to other families of natural products to understand how nature generates chemical diversity. nih.govmdpi.commdpi.comresearchgate.net Such a comparative genomic and metabolomic approach for various preussomerin-producing fungi would be highly informative for elucidating the complete biosynthetic landscape of this important class of natural products, including this compound.

Chemical Synthesis and Derivatization Strategies

Total Synthesis Approaches to 3'-O-Desmethyl-1-epipreussomerin C

The total synthesis of complex polyketides like this compound is a significant undertaking that pushes the boundaries of modern synthetic methodology. nih.govcam.ac.ukresearchgate.net

A plausible retrosynthetic analysis of this compound would likely mirror the successful strategies employed for other members of the preussomerin family. The core challenge lies in the construction of the highly substituted bis-spiroacetal system.

A logical primary disconnection would be at the spirocyclic ether linkages, breaking the molecule down into more manageable, less complex precursors. deanfrancispress.comyoutube.comyoutube.com This approach simplifies the target by separating the two naphthalene-derived units. Further disconnection of one of these units could lead to a key quinone monoacetal intermediate. chinayyhg.com This intermediate is pivotal as it sets the stage for a crucial rearrangement reaction to form the bis-acetal system, a transformation that is believed to be biomimetic. chinayyhg.comacs.org

The synthesis would likely commence with a readily available starting material such as 5,8-dimethoxytetralone. chinayyhg.com Through a series of transformations, this starting material would be elaborated to form a key monoacetal intermediate by reaction with a suitably protected naphthalenediol derivative. chinayyhg.com

Table 1: Key Retrosynthetic Disconnections and Precursors

Target MoleculeKey DisconnectionKey Intermediate(s)Starting Material(s)
This compoundSpirocyclic ether linkagesQuinone monoacetal5,8-Dimethoxytetralone, Protected naphthalenediol
Quinone monoacetalCarbon-carbon and carbon-oxygen bondsSubstituted tetralone and naphthalenediol derivativesSimpler aromatic precursors

The construction of the spirocyclic core with precise stereochemical control is the cornerstone of any successful total synthesis of a preussomerin. The stereochemistry at the spiro-centers significantly influences the biological activity of these compounds.

Several stereoselective methods have been developed for the synthesis of spiroketals, which are privileged structures in many natural products. mskcc.orgrsc.org For the preussomerins, a key transformation involves a tautomerization reaction of a quinone monoacetal to the more stable bis-spiroacetal. chinayyhg.comacs.orgnih.gov This rearrangement is driven by the thermodynamic stability gained from converting a naphthalene (B1677914) ring system into two separate benzene (B151609) rings. chinayyhg.com

Recent advances in photochemical reactions have also been applied to the enantioselective synthesis of preussomerin analogues, allowing for control of the spiroacetal stereogenicity through a 1,6-hydrogen atom transfer mechanism. thieme-connect.com Kinetically controlled spirocyclization reactions, for instance, using titanium(IV) isopropoxide, have also been shown to be effective in controlling the anomeric stereoisomers of spiroketals. mskcc.org

The synthesis of complex polyketides like this compound is fraught with challenges that necessitate innovative synthetic solutions. nih.govcam.ac.ukresearchgate.netnih.govresearchgate.net One of the primary difficulties is the management of multiple stereocenters and functional groups throughout a lengthy synthetic sequence. Protecting group strategies must be meticulously planned to ensure compatibility with a wide range of reaction conditions.

Innovations in the field, such as the development of novel catalytic methods and the use of biomimetic approaches, are crucial for overcoming these challenges. chinayyhg.comnih.gov For instance, enzyme-catalyzed spiroacetal formation has been identified in the biosynthesis of other polyketide antibiotics, suggesting a potential avenue for future synthetic strategies. nih.gov

Semisynthesis of Analogs and Derivatives

Semisynthesis, starting from the natural product itself, offers a more direct route to novel analogues and derivatives for structure-activity relationship (SAR) studies. nih.govnih.gov

The structure of this compound presents several functional groups that are amenable to chemical modification. The phenolic hydroxyl group at the 3'-position is a prime target for derivatization. Esterification or etherification at this site could be readily achieved to explore the impact of substituent size and electronics on biological activity.

The ketone carbonyl group could also be a point of modification, for example, through reduction to the corresponding alcohol or conversion to an oxime or hydrazone. Such modifications would probe the importance of this functional group for the compound's biological profile. Selective reactions that differentiate between the various oxygen functionalities would be key to generating a diverse library of analogues.

The rational design of new analogues can be guided by computational methods and an understanding of the key structural features required for biological activity, known as the pharmacophore. nih.govresearchgate.netnih.govresearchgate.net For the preussomerins, the spirocyclic core is considered a critical component of the pharmacophore.

By analyzing the structure-activity relationships of known preussomerin analogues, a pharmacophore model can be developed. researchgate.net This model would highlight the essential hydrogen bond donors and acceptors, hydrophobic regions, and the required three-dimensional arrangement of these features. New analogues can then be designed to either mimic or enhance these interactions. For example, simplification of the molecular scaffold while retaining the key pharmacophoric elements could lead to analogues that are easier to synthesize. nih.gov Conversely, the introduction of new functional groups at specific positions could lead to enhanced potency or improved pharmacokinetic properties. nih.gov

Table 2: Potential Chemical Modifications and Rationale

Target Functional GroupPotential ModificationRationale for Modification
3'-Phenolic HydroxylEsterification, EtherificationExplore steric and electronic effects on activity.
Ketone CarbonylReduction, Oximation, Hydrazone formationInvestigate the role of the carbonyl group in target binding.
Aromatic RingsSelective halogenation, NitrationModify electronic properties and potential for new interactions.

Biological Activities: Mechanistic Insights and Molecular Targets

In Vivo (Animal Model) Efficacy Studies

Comprehensive searches of scientific databases and literature have revealed a significant gap in the in vivo evaluation of 3'-O-Desmethyl-1-epipreussomerin C. To date, there are no publicly available studies that have investigated the efficacy of this specific compound in animal models. This indicates that the transition from in vitro (laboratory) observations to in vivo (whole organism) studies has not yet been documented for this particular molecule.

Evaluation of Antimicrobial Effects in Animal Models

There is no available data from studies conducted in animal models to support or refute the potential antimicrobial effects of this compound in a living system. While in vitro studies may suggest antimicrobial properties, the complexity of a living organism, including factors such as metabolism, distribution, and potential toxicity, necessitates in vivo testing to validate such findings. The absence of such research means that the effectiveness of this compound against microbial infections in animals remains unknown.

Advanced Analytical Methodologies for Research and Characterization

Quantitative Analysis Techniques

Accurate quantification of 3'-O-Desmethyl-1-epipreussomerin C is fundamental for metabolic studies, purification process optimization, and activity assays. Mass spectrometry-based methods are the gold standard for this purpose due to their high sensitivity and specificity.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of metabolites in complex biological samples. nih.gov The development of a robust LC-MS/MS method for this compound would be a critical step for detailed pharmacokinetic or in vitro studies. Such a method is typically developed by optimizing chromatographic separation and mass spectrometric detection.

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) would be employed to separate the analyte from other components in the sample extract. nih.gov Detection would be achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor-to-product ion transition. nih.gov For this compound (C₂₀H₁₄O₈, Monoisotopic Mass: 382.06887), a positive or negative electrospray ionization (ESI) source would be optimized to generate the precursor ion [M+H]⁺ or [M-H]⁻. ebi.ac.uk

A hypothetical set of parameters for an LC-MS/MS method, based on established methods for other desmethyl metabolites, is outlined below. nih.govnih.gov

Table 1: Illustrative LC-MS/MS Parameters for Quantitative Analysis

ParameterSpecification
Chromatography System UHPLC
Column Reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) nih.gov
Mobile Phase A Water with 0.1% formic acid nih.govnih.gov
Mobile Phase B Acetonitrile (B52724) or Methanol nih.govnih.gov
Elution Gradient elution
Flow Rate 0.4 - 0.6 mL/min nih.govlcms.cz
Ionization Source Electrospray Ionization (ESI), positive or negative mode
Detection Mode Multiple Reaction Monitoring (MRM)
Hypothetical Ion Transition To be determined by direct infusion and fragmentation studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for profiling small molecules. mdpi.com However, due to the low volatility and presence of polar functional groups (such as hydroxyl groups) in this compound, direct analysis by GC-MS is challenging. researchgate.net Therefore, a chemical derivatization step is required to increase the compound's volatility and thermal stability. nih.gov

The most common derivatization process for compounds with active hydrogens is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. researchgate.net Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. nih.govthescipub.com This two-step process often involves an initial methoxyamination step to stabilize carbonyl groups, followed by silylation. nih.govresearchgate.net After derivatization, the TMS-ether of this compound can be readily analyzed by GC-MS, allowing for its identification and quantification in derivatized extracts of fungal cultures.

Table 2: Typical Derivatization and GC-MS Protocol

StepDescription
1. Methoxyamination Reaction with methoxyamine hydrochloride in pyridine (B92270) to protect carbonyl groups. researchgate.net
2. Silylation Reaction with a silylating agent (e.g., MSTFA) to convert hydroxyl groups to trimethylsilyl (TMS) ethers. nih.govresearchgate.net
GC Separation Separation on a low-polarity capillary column (e.g., DB-5ms). researchgate.net
MS Detection Electron Ionization (EI) source, with mass spectra recorded in full scan or selected ion monitoring (SIM) mode.

High-Throughput Screening Methodologies for Biological Activity

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds for a specific biological activity. nih.gov Given that this compound is reported to have antifungal and antibacterial properties, HTS methodologies are ideal for further exploring its spectrum of activity and mechanism of action. evitachem.com

A typical HTS campaign could involve cell-based assays in microplate format (96, 384, or 1536-well plates). mesoscale.com For example, to assess its antifungal potential, a library of different fungal strains could be cultured in microplates. The compound would be added at various concentrations, and fungal growth could be measured by monitoring optical density or using a viability dye. Similar assays could be established for a panel of bacterial strains. nih.gov Furthermore, more complex HTS assays, such as reporter gene assays, could be developed to identify specific cellular pathways targeted by the compound. nih.govmesoscale.com

Metabolomics and Flux Analysis for Biosynthetic Pathway Understanding

Metabolomics, the large-scale study of small molecules within a biological system, provides a direct snapshot of its physiological state. youtube.com Untargeted metabolomics profiling of the source organism, Sporormiella vexans, can provide significant insights into the biosynthetic pathway of this compound. evitachem.comnih.gov By comparing the metabolomes of the fungus grown under different conditions (e.g., varying nutrient sources or growth phases), researchers can identify metabolites that are correlated with the production of the target compound. nih.gov

Metabolic flux analysis, often using stable isotope-labeled precursors (e.g., ¹³C-glucose or ¹³C-acetate), can be employed to trace the flow of atoms through the metabolic network. youtube.com By analyzing the incorporation of these isotopes into this compound and related intermediates, the specific building blocks and enzymatic steps of its polyketide pathway can be elucidated. This provides a functional understanding of how the organism synthesizes this complex molecule. youtube.com

Microstructural Analysis for Solid-State Characterization

The physical properties of a compound in its solid state are critical for handling, formulation, and understanding its stability. This compound is typically isolated as a solid or crystalline substance. evitachem.com Microstructural analysis involves several techniques to characterize these properties.

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the absolute three-dimensional structure of a crystalline compound, providing precise information on bond lengths, angles, and stereochemistry.

Powder X-ray Diffraction (PXRD): Used to analyze the crystalline form of a bulk powder sample, identifying the crystal phase and assessing its purity.

Scanning Electron Microscopy (SEM): Provides high-resolution images of the sample's surface morphology, revealing particle shape, size, and texture.

Differential Scanning Calorimetry (DSC): A thermal analysis technique used to measure the melting point, heat of fusion, and detect polymorphic transitions, providing key information about the compound's thermal stability.

Together, these methods provide a comprehensive characterization of the solid-state properties of this compound, which is essential for its development as a potential research tool or therapeutic lead.

Comparative Research and Future Directions

Comparative Biological Activity and Mechanistic Divergence Among Preussomerin Analogs

Preussomerins, a class of fungal metabolites, are known for their diverse biological activities. researchgate.net These compounds, including 3'-O-Desmethyl-1-epipreussomerin C, have been isolated from various fungal species, such as Preussia isomera, Sporormiella vexans, and the lichenicolous fungus Microsphaeropsis sp. sci-hub.seacs.org The core structure of preussomerins, a spirobisnaphthalene, appears to be crucial for their bioactivity. researchgate.net

The biological activities of preussomerin analogs are extensive, encompassing antifungal, antibacterial, nematicidal, and cytotoxic effects. researchgate.net For instance, certain preussomerins have demonstrated inhibitory activity against ras farnesyl-protein transferase, a key enzyme in cell growth signaling pathways. researchgate.net The variation in functional groups and stereochemistry among the analogs leads to a spectrum of potencies and specificities. While specific mechanistic studies on this compound are not extensively documented, the activities of its close relatives suggest it may share similar modes of action, likely involving the disruption of cellular membranes or inhibition of key enzymes. The bis-spirobisnaphthalene pharmacophore is considered a vital structural feature for high activity. researchgate.net

Table 1: Reported Biological Activities of Selected Preussomerin Analogs

Compound/AnalogReported Biological ActivitySource Organism (Example)
Preussomerin DNematicidal, Antifungal, AntibacterialUnidentified freshwater fungus YMF 1.01029
Deoxypreussomerin AAntimycobacterial, AntiplasmodialMicrosphaeropsis sp. BCC 3050
General PreussomerinsAntifungal, ras farnesyl-protein transferase inhibitionPreussia isomera, Harmonema dematioides
Spirobisnaphthalenes (General Class)Antibacterial, Antifungal, Anticancer, AntileishmanialVarious fungi

This table is generated based on available research on preussomerin analogs and may not be exhaustive.

Ecological Roles of this compound in Fungal Interactions

Fungi produce a vast arsenal (B13267) of secondary metabolites that play crucial roles in their ecological interactions. longdom.orglumenlearning.com These compounds can act as agents of communication, competition, and defense. In the complex microbial communities where fungi thrive, such as in soil or on decaying organic matter, these metabolites can inhibit the growth of competing microbes, including other fungi and bacteria. mdpi.comlibretexts.org

The production of compounds like this compound by fungi is likely an adaptive strategy for survival and niche establishment. longdom.orglumenlearning.com The antifungal and antibacterial properties reported for the preussomerin class suggest that they function in chemical warfare, allowing the producing fungus to secure resources and deter pathogens. acs.orgmdpi.com Furthermore, some fungal metabolites are involved in symbiotic relationships with plants, providing protection against pathogens in exchange for nutrients. lumenlearning.com While the specific ecological role of this compound has not been directly investigated, its production by a lichenicolous fungus suggests a potential role in the complex symbiotic and competitive interactions within the lichen thallus. sci-hub.se

Potential as a Chemical Probe for Fundamental Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems. Due to their specific interactions with biological macromolecules, natural products are often excellent candidates for the development of chemical probes. lumenlearning.com The reported inhibitory activity of preussomerins against enzymes like ras farnesyl-protein transferase highlights their potential in this area. researchgate.net

While there is no specific research on this compound as a chemical probe, its structural similarity to other bioactive preussomerins suggests it could be developed into one. With appropriate modification, such as the introduction of a reporter tag or a photoreactive group, this compound could be used to identify and study its molecular targets within the cell. This would not only elucidate its own mechanism of action but also provide valuable tools for studying the fundamental biological processes in which its targets are involved.

Applications in Drug Discovery Lead Optimization (Pre-Clinical)

The process of lead optimization in drug discovery aims to enhance the properties of a promising compound to develop a safe and effective drug candidate. ccspublishing.org.cnslideshare.net Natural products have historically been a rich source of lead compounds for drug development. The diverse biological activities of preussomerins, including their anticancer and antimicrobial properties, make them attractive starting points for such endeavors. researchgate.netmdpi.com

This compound, as a naturally occurring analog, represents a point of structural diversity within the preussomerin family. In a preclinical lead optimization program, this compound and its synthetic derivatives could be evaluated to establish structure-activity relationships (SAR). ccspublishing.org.cn By systematically modifying the structure of this compound, medicinal chemists could aim to improve its potency, selectivity, and pharmacokinetic properties, with the goal of developing a novel therapeutic agent. acs.org

Prospects for Chemoenzymatic Synthesis and Synthetic Biology Approaches

The natural production of complex molecules like this compound in fungi can be limited by low yields and complex purification processes. Chemoenzymatic synthesis and synthetic biology offer powerful alternative routes for the production of these valuable compounds. nih.govbeilstein-journals.org

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical synthesis. beilstein-journals.orgnih.gov This approach could be employed to construct the spirobisnaphthalene core of this compound in a more controlled and efficient manner. Synthetic biology, on the other hand, involves the engineering of microbial hosts, such as Escherichia coli or Saccharomyces cerevisiae, to produce the desired compound. nih.govnih.gov By transferring the biosynthetic genes for this compound into a suitable host organism, it may be possible to achieve higher yields and facilitate easier purification, thus ensuring a sustainable supply for further research and development. nih.gov

Exploration of Undiscovered Bioactivities and Molecular Targets

The full therapeutic potential of many natural products remains untapped. While some biological activities of preussomerins are known, it is highly probable that this compound and its analogs possess additional, undiscovered bioactivities. nih.gov High-throughput screening campaigns against a wide range of biological targets, including enzymes, receptors, and whole-cell models, could reveal novel applications for this compound.

Furthermore, identifying the specific molecular targets of this compound is a critical step in understanding its mechanism of action and potential for therapeutic development. Modern chemical biology techniques, such as affinity chromatography and activity-based protein profiling, can be employed to isolate and identify the cellular proteins that interact with this natural product. The discovery of novel molecular targets could open up new avenues for drug discovery and provide deeper insights into cellular biology.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3'-O-Desmethyl-1-epipreussomerin C, and how can researchers optimize reaction conditions for improved yields?

  • Methodological Answer : Begin by reviewing literature on analogous preussomerin derivatives to identify common synthetic pathways (e.g., polyketide synthase-mediated biosynthesis or chemical modifications of core structures). Use reaction optimization techniques such as Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalysts, solvents) and analyze yield outcomes via HPLC or LC-MS . Ensure spectroscopic validation (NMR, IR) aligns with published spectral data for structural confirmation .

Q. How should researchers design experiments to assess the compound's bioactivity against specific cellular targets?

  • Methodological Answer : Adopt a hypothesis-driven approach using the PICO framework (Population: cell lines; Intervention: compound exposure; Comparison: untreated controls; Outcome: viability/apoptosis markers). Employ dose-response assays (e.g., MTT or flow cytometry) with triplicate replicates to ensure statistical robustness. Validate target engagement via Western blotting or CRISPR-based knockout models to confirm mechanism-specific effects .

Q. What analytical techniques are most reliable for characterizing the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Combine accelerated stability studies (ICH Q1A guidelines) with HPLC-UV/ELSD for purity assessment. Use mass spectrometry to detect degradation products and dynamic vapor sorption (DVS) to evaluate hygroscopicity. Cross-reference findings with peer-reviewed stability profiles of structurally related compounds .

Advanced Research Questions

Q. How can researchers elucidate the stereochemical configuration of this compound using advanced spectroscopic methods?

  • Methodological Answer : Perform X-ray crystallography for definitive stereochemical assignment. If crystals are unavailable, use NOESY/ROESY NMR to analyze spatial proximities and compare with computational models (e.g., DFT-based chemical shift predictions). Validate against chiral chromatography data to resolve enantiomeric purity .

Q. What strategies are recommended for resolving contradictions in reported biological activity data of this compound across different studies?

  • Methodological Answer : Conduct a systematic review (Cochrane guidelines) to collate and assess study quality using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Evaluate confounding variables (e.g., cell line heterogeneity, assay protocols) and perform meta-analyses to identify trends. Replicate key experiments under standardized conditions to isolate methodological discrepancies .

Q. What experimental frameworks are suitable for investigating the compound's pharmacokinetic-pharmacodynamic (PK-PD) relationships in vivo?

  • Methodological Answer : Use physiologically based pharmacokinetic (PBPK) modeling to predict absorption/distribution. Validate with rodent studies: administer the compound intravenously/orally, collect plasma/tissue samples at timed intervals, and quantify via LC-MS/MS. Corrogate exposure levels with biomarker responses (e.g., cytokine ELISA) to establish PK-PD linkages .

Q. How can advanced computational models (e.g., molecular docking, QSAR) be integrated with empirical data to predict the compound's interactions with novel biological targets?

  • Methodological Answer : Build a QSAR model using curated bioactivity data from PubChem or ChEMBL. Validate predictive power via leave-one-out cross-validation. Perform ensemble docking (AutoDock Vina, Glide) against homology-modeled targets, prioritizing consensus hits. Confirm predictions with SPR (surface plasmon resonance) binding assays and functional cellular assays .

Methodological Considerations

  • Literature Synthesis : Use systematic review protocols (PRISMA) to map existing knowledge gaps and avoid redundant hypotheses .
  • Data Validation : Apply COSMIN guidelines to assess reliability of analytical methods, emphasizing reproducibility through inter-laboratory comparisons .
  • Ethical Compliance : For in vivo studies, adhere to institutional animal care protocols and justify sample sizes via power analysis to minimize ethical concerns .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.